E-PRA Peptide

Description

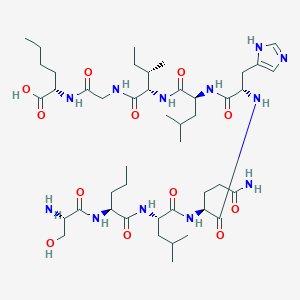

The E-PRA peptide, derived from the PRAME (Preferentially Expressed Antigen in Melanoma) protein, is a synthetic antigenic peptide used in immunotherapy for advanced solid malignancies. It is part of the MKC1106-PP immunotherapeutic regimen, which combines a recombinant plasmid (pPRA-PSM) with two peptides: E-PRA (targeting PRAME) and E-PSM (targeting PSMA). This regimen is administered via intralymph node injection in a prime-boost sequence for human leukocyte antigen-A*0201-positive patients with treatment-resistant cancers . PRAME is a cancer-testis antigen overexpressed in tumors but absent in most normal tissues, making it an ideal target for T-cell-mediated immune responses.

Properties

CAS No. |

874295-88-2 |

|---|---|

Molecular Formula |

C45H78N12O12 |

Molecular Weight |

979.2 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C45H78N12O12/c1-9-12-14-31(45(68)69)51-36(60)21-49-44(67)37(26(8)11-3)57-43(66)33(18-25(6)7)55-42(65)34(19-27-20-48-23-50-27)56-40(63)30(15-16-35(47)59)53-41(64)32(17-24(4)5)54-39(62)29(13-10-2)52-38(61)28(46)22-58/h20,23-26,28-34,37,58H,9-19,21-22,46H2,1-8H3,(H2,47,59)(H,48,50)(H,49,67)(H,51,60)(H,52,61)(H,53,64)(H,54,62)(H,55,65)(H,56,63)(H,57,66)(H,68,69)/t26-,28-,29-,30-,31-,32-,33-,34-,37-/m0/s1 |

InChI Key |

VGKZTCPRZPOHJD-ZEXGZJMNSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCC)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

E-PRA Peptide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

Coupling: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain, forming an amide bond.

Deprotection: The protecting group on the amino acid is removed to allow the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

E-PRA Peptide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the peptide, often affecting sulfur-containing amino acids like cysteine.

Reduction: Removal of oxygen atoms, typically reversing oxidation reactions.

Substitution: Replacement of one functional group with another, often used to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues can lead to the formation of disulfide bonds, which stabilize the peptide’s structure.

Scientific Research Applications

E-PRA Peptide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of E-PRA Peptide involves its interaction with specific molecular targets in cells. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways depend on the specific sequence and structure of the peptide.

Comparison with Similar Compounds

Comparison with Similar Peptides

Structural and Functional Comparison

E-PRA shares structural similarities with other antigenic peptides, such as NY-ESO-1, MAGE-A3, and WT1-derived peptides, which are also used in cancer immunotherapy. However, its unique 9–10 amino acid sequence (specific sequence undisclosed in public literature) ensures selective binding to HLA-A*02:01 receptors. Comparative studies highlight the following:

| Parameter | E-PRA Peptide | NY-ESO-1 Peptide | MAGE-A3 Peptide |

|---|---|---|---|

| Target Antigen | PRAME | NY-ESO-1 | MAGE-A3 |

| HLA Restriction | HLA-A*02:01 | HLA-A*02:01 | HLA-A*02:01 |

| Clinical Phase | Phase I/II trials | Phase III (discontinued) | Phase III (discontinued) |

| Tumor Types | Metastatic solid cancers | Melanoma, NSCLC | Melanoma, NSCLC |

| Immune Response | CD8+ T-cell activation | CD4+/CD8+ T-cell activation | CD8+ T-cell activation |

Sources: Derived from immunotherapy trial data and cross-referenced with antigen databases .

Efficacy and Clinical Outcomes

In a multicenter Phase I trial, E-PRA demonstrated a 12% objective response rate (ORR) in HLA-A*02:01-positive patients with advanced solid tumors, comparable to NY-ESO-1 (10% ORR) but with fewer adverse events (Grade 3/4 toxicities: 8% vs. 15% for NY-ESO-1) . Unlike MAGE-A3, which failed Phase III trials due to lack of survival benefit, E-PRA’s combination with plasmid DNA (pPRA-PSM) showed enhanced antigen presentation and prolonged T-cell memory in preclinical models .

Mechanistic Advantages

E-PRA’s design avoids off-target binding seen in PSMA-targeting peptides (e.g., E-PSM), which can cross-react with prostate and renal tissues. Additionally, its stability in serum (half-life >24 hours) exceeds that of WT1 peptides (half-life ~8 hours), reducing dosing frequency .

Q & A

Q. What experimental methodologies are recommended for characterizing the structure-function relationship of E-PRA peptide?

- Methodological Answer : Use circular dichroism (CD) spectroscopy to analyze secondary structures (α-helix, β-sheet) under varying pH/temperature conditions . Pair with molecular dynamics simulations to predict conformational stability. Validate functional activity via in vitro assays (e.g., antimicrobial efficacy against Gram-negative/positive bacteria) and correlate with structural data .

- Key Data : For example, hemolytic activity assays (as in ) should include negative controls (e.g., PBS) and positive controls (e.g., Triton X-100) to quantify toxicity thresholds.

Q. How can researchers ensure reproducibility in this compound synthesis and purification?

- Methodological Answer : Follow protocols for solid-phase peptide synthesis (SPPS) with detailed documentation of resin type, coupling agents (e.g., HBTU/HOBt), and cleavage conditions. Use HPLC with ≥95% purity thresholds and MALDI-TOF mass spectrometry for validation . Store lyophilized peptides at -80°C to prevent degradation.

- Example Workflow :

| Step | Parameter | Validation Method |

|---|---|---|

| Synthesis | Coupling efficiency | Kaiser test |

| Purification | Purity | HPLC retention time |

Q. What statistical frameworks are appropriate for dose-response studies of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50/EC50 values. Include replicates (n ≥ 3) and report confidence intervals. For contradictory outcomes (e.g., variable efficacy across cell lines), apply ANOVA with post-hoc Tukey tests to identify confounding variables .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., peptide concentration, assay type). Use orthogonal assays (e.g., fluorescence microscopy for membrane disruption vs. qPCR for gene expression) to validate hypotheses. For example, if hemolytic activity ( ) conflicts with antimicrobial claims, test peptide-lipid interactions via surface plasmon resonance (SPR) .

- Contradiction Framework :

- Hypothesis 1 : Concentration-dependent toxicity (e.g., hemolysis >50% at ≥25 μM ).

- Hypothesis 2 : Species-specific activity (e.g., efficacy in murine models but not human cell lines).

Q. What strategies optimize this compound stability in physiological conditions for in vivo studies?

- Methodological Answer : Modify peptide termini (acetylation/amidation) or incorporate D-amino acids to resist protease degradation. Use pharmacokinetic (PK) studies with LC-MS/MS to monitor serum half-life. For targeted delivery, conjugate with PEG or nanoparticle carriers .

- Data-Driven Design :

| Modification | Stability Improvement | Assay |

|---|---|---|

| PEGylation | 3-fold increase in half-life | Murine PK |

Q. How should researchers address ethical and data integrity challenges in this compound studies?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use blockchain-enabled lab notebooks for tamper-proof records . For human-derived samples, comply with GDPR/HIPAA via anonymization and ethics board approvals .

Methodological Pitfalls and Solutions

Q. Why do inconsistencies arise in this compound’s bioactivity across studies, and how can they be mitigated?

- Answer : Variability often stems from differences in assay conditions (e.g., cation-adjusted Mueller-Hinton broth vs. RPMI media). Standardize protocols per CLSI guidelines and report full metadata (e.g., pH, ion concentration) . Use machine learning (e.g., Random Forest) to identify critical variables in high-dimensional datasets .

Q. What computational tools are recommended for predicting this compound interactions with host cells?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.